5-Amino-4-cyano-3-(ethylthio)isothiazole
Description
Properties
Molecular Formula |
C6H7N3S2 |
|---|---|
Molecular Weight |
185.3 g/mol |
IUPAC Name |
5-amino-3-ethylsulfanyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C6H7N3S2/c1-2-10-6-4(3-7)5(8)11-9-6/h2,8H2,1H3 |
InChI Key |
COJXZUZMJHWGAO-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NSC(=C1C#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The ethylthio group in 5-amino-4-cyano-3-(ethylthio)isothiazole distinguishes it from analogs with methyl, benzoyl, or alkoxy substituents. Key comparisons include:
Table 1: Substituent Impact on Properties
- Solubility: Cyano and ethylthio groups reduce aqueous solubility relative to carboxylate esters or hydrochloride salts .
Structural and Crystallographic Insights
- Planarity: The isothiazole ring in this compound is expected to be planar, similar to thiadiazole analogs, facilitating π-π stacking in crystal lattices or protein interactions .
- Hydrogen Bonding: The amino group enables intermolecular hydrogen bonds, as seen in ethyl 4-amino-thiazole-5-carboxylate derivatives .
Q & A
Basic: What synthetic routes are recommended for 5-Amino-4-cyano-3-(ethylthio)isothiazole, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound can be approached via intramolecular cyclization or (3+2)-heterocyclization strategies. Key steps include:
- Cyclization of thioamide precursors with nitrile groups under acidic or basic conditions to form the isothiazole core .
- Substitution reactions at the 3-position using ethylthiol derivatives, requiring careful control of temperature (20–80°C) and solvent polarity (e.g., DMF or THF) to avoid side reactions .
- Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of sulfur-containing reagents, and using palladium catalysts (e.g., PdCl₂) to enhance regioselectivity .
Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the ethylthio group (δ ~2.5–3.0 ppm for SCH₂CH₃) and cyano functionality (C≡N peak absence in ¹H but visible in ¹³C) .
- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 2550–2600 cm⁻¹ (S-H, if present) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns, critical for purity assessment .
Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?
Answer:
- Anticancer Activity : Use MTT assays on human cancer cell lines (e.g., HCT-116 colon adenocarcinoma or MCF-7 breast cancer) at concentrations of 1–100 µM for 48–72 hours .
- Antimicrobial Screening : Perform microbroth dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values calculated .
- Enzyme Inhibition : Test interactions with tyrosine kinases or proteases via fluorescence-based kinetic assays .
Advanced: How can computational methods aid in predicting reactivity or biological interactions?
Answer:
- DFT Calculations : Use B3LYP/6-31G(d) models to predict electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
- Molecular Docking : Simulate binding affinities to biological targets (e.g., 5-HT receptors) using AutoDock Vina or Schrödinger Suite .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in physiological conditions .
Advanced: What strategies resolve contradictions in structure-activity relationship (SAR) studies?
Answer:
- Comparative Bioassays : Test analogs with modified substituents (e.g., methylthio vs. ethylthio) under identical conditions to isolate electronic vs. steric effects .
- Crystallography : Resolve 3D structures of compound-target complexes (e.g., via X-ray) to validate docking predictions .
- Meta-Analysis : Cross-reference data from multiple studies to identify consensus trends (e.g., cyano group’s role in enhancing cytotoxicity) .
Advanced: How does the ethylthio substituent influence electronic properties and bioactivity?
Answer:
- Electron Donation : The ethylthio group donates electrons via resonance, stabilizing the isothiazole ring and increasing lipophilicity (logP ~2.5), enhancing membrane permeability .
- Bioactivity Comparison : Ethylthio derivatives show 10–20% higher anticancer activity than methylthio analogs in HCT-116 cells, likely due to improved hydrophobic interactions .
Advanced: What methodologies assess stability under physiological conditions?
Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Plasma Stability : Use human plasma at 37°C with LC-MS to detect metabolite formation (e.g., oxidation of sulfur to sulfoxide) .
- Light/Thermal Stability : Expose to UV light (254 nm) or 40–60°C for 48 hours, assessing structural integrity via FTIR .
Advanced: How can this compound serve as a ligand in metal-catalyzed reactions?
Answer:
- Palladium Complexes : Coordinate with Pd(II) to form catalysts for Suzuki-Miyaura cross-coupling , achieving >90% yield in aryl-aryl bond formation at 20–35°C .
- Catalytic Efficiency : The ethylthio group enhances electron density on Pd, reducing side reactions (e.g., homocoupling to <3%) .
Advanced: What impurities are common during synthesis, and how are they identified?
Answer:
- Byproducts : NH₄Cl (from amine hydrochloride salts) and oxidized sulfur species (e.g., sulfones) .
- Detection : Use ion chromatography for NH₄Cl and GC-MS for sulfur byproducts .
Advanced: How to design derivatives to improve pharmacokinetic properties?
Answer:
- Bioisosteric Replacement : Substitute the cyano group with trifluoromethyl (-CF₃) to enhance metabolic stability .
- Prodrug Strategies : Introduce ester moieties at the amino group to improve solubility, with enzymatic cleavage in vivo .
- SAR-Guided Optimization : Use logD calculations and in silico ADMET tools (e.g., SwissADME) to balance lipophilicity and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
